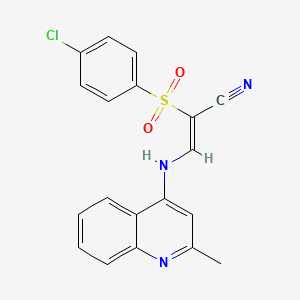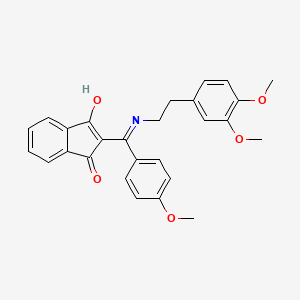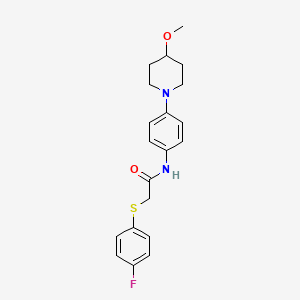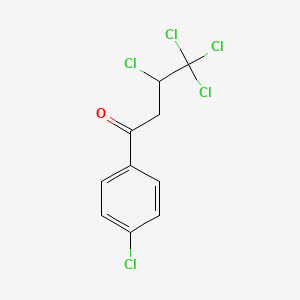
3,4,4,4-Tetrachloro-1-(4-chlorophenyl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,4,4-Tetrachloro-1-(4-chlorophenyl)butan-1-one: is a chemical compound with the molecular formula C10H7Cl5O and a molecular weight of 320.43 g/mol . This compound is characterized by the presence of multiple chlorine atoms, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,4,4-Tetrachloro-1-(4-chlorophenyl)butan-1-one typically involves the chlorination of 1-(4-chlorophenyl)butan-1-one. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms at the desired positions on the butanone backbone .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using chlorine gas or other chlorinating agents. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce less chlorinated ketones .
Scientific Research Applications
Chemistry: 3,4,4,4-Tetrachloro-1-(4-chlorophenyl)butan-1-one is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals .
Biology and Medicine: In biological research, this compound may be used to study the effects of chlorinated organic compounds on biological systems. Its reactivity and stability make it a useful tool for investigating biochemical pathways and mechanisms .
Industry: Industrially, this compound is employed in the production of specialty chemicals and materials. Its chlorinated structure imparts desirable properties, such as increased stability and resistance to degradation .
Mechanism of Action
The mechanism of action of 3,4,4,4-Tetrachloro-1-(4-chlorophenyl)butan-1-one involves its interaction with molecular targets through its chlorinated functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, resulting in various biochemical effects . The pathways involved may include enzyme inhibition, disruption of cellular processes, and modulation of signaling pathways .
Comparison with Similar Compounds
1-(4-Chlorophenyl)butan-1-one: A less chlorinated analog with similar structural features.
3,4,4,4-Tetrachloro-1-phenylbutan-1-one: A compound with a similar degree of chlorination but lacking the 4-chlorophenyl group.
Uniqueness: 3,4,4,4-Tetrachloro-1-(4-chlorophenyl)butan-1-one is unique due to the presence of multiple chlorine atoms and the 4-chlorophenyl group. These features confer distinct chemical properties, such as increased reactivity and stability, which differentiate it from other similar compounds .
Properties
IUPAC Name |
3,4,4,4-tetrachloro-1-(4-chlorophenyl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl5O/c11-7-3-1-6(2-4-7)8(16)5-9(12)10(13,14)15/h1-4,9H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPJNCOQIXIPPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(C(Cl)(Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2442430.png)
![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2442431.png)
![4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline](/img/structure/B2442432.png)
![3-chloro-2,2-dimethyl-N-{[1-methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}propanamide](/img/structure/B2442433.png)
![methyl 4-({1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}sulfamoyl)benzoate](/img/structure/B2442435.png)
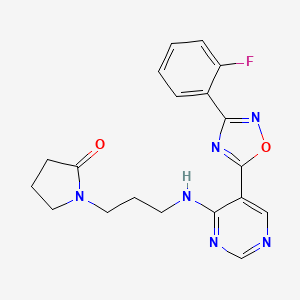
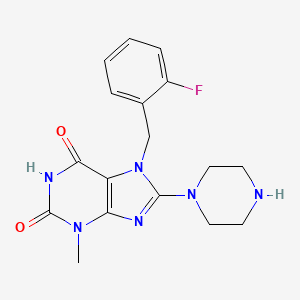
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2442441.png)
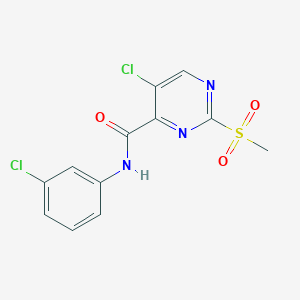
![1-(2-chlorobenzyl)-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2442444.png)

